molecular formula C7H6BrIO B170571 2-Bromo-4-iodoanisole CAS No. 182056-39-9

2-Bromo-4-iodoanisole

Cat. No. B170571
M. Wt: 312.93 g/mol
InChI Key: YIQMMXVWWSWNGR-UHFFFAOYSA-N
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Description

2-Bromo-4-iodoanisole is a chemical compound with the molecular formula C7H6BrIO . It is also known by other names such as 2-bromo-4-iodo-1-methoxybenzene and Benzene, 2-bromo-4-iodo-1-methoxy .


Molecular Structure Analysis

The molecular weight of 2-Bromo-4-iodoanisole is 312.93 g/mol . The IUPAC name for this compound is 2-bromo-4-iodo-1-methoxybenzene . The InChI code is InChI=1S/C7H6BrIO/c1-10-7-3-2-5 (9)4-6 (7)8/h2-4H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-4-iodoanisole are not available, bromo and iodo anisoles are known to undergo various types of organic reactions, including nucleophilic aromatic substitutions .


Physical And Chemical Properties Analysis

2-Bromo-4-iodoanisole has a molecular weight of 312.93 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond . The exact mass and monoisotopic mass are 311.86467 g/mol . The topological polar surface area is 9.2 Ų .

Scientific Research Applications

  • Ortho-Lithiation and Functionalization of p-Bromo- and p-Iodoanisole

    • Field : Organic Chemistry
    • Application : This research focuses on the ortho-lithiation and functionalization of p-bromoanisole and p-iodoanisole .
    • Method : The process involves the use of ortho-lithiodimethylbenzylamine (o-LiDMBA) as the metalating agent in promoted hydrocarbon media .
    • Results : The study found that effective metalation of bromine and iodine bearing aryl substrates can be carried out .
  • Synthesis of Aryl 1,3-Diketones

    • Field : Organic Synthesis
    • Application : 4-Bromoanisole is used in the synthesis of aryl 1,3-diketones .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : The results or outcomes of this application are not provided in the source .
  • Synthesis of (5-fluoro-2-methoxyphenyl)methanol

    • Field : Organic Synthesis
    • Application : 2-Bromo-4-fluoroanisole is used in the synthesis of (5-fluoro-2-methoxyphenyl)methanol .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : The results or outcomes of this application are not provided in the source .
  • Heck Reaction of 4-bromoanisole with Ethyl Acrylates

    • Field : Organic Synthesis
    • Application : 4-Bromoanisole is used in the Heck reaction with ethyl acrylates to afford ethyl 4-methoxycinnamate .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : The results or outcomes of this application are not provided in the source .
  • Electrochemically Generated Iodine Cations for Highly Selective Iodination of Anisole

    • Field : Electrochemistry
    • Application : This research focuses on the generation of active I+ species from the anodic oxidation of I2 in acetonitrile using a glassy carbon electrode .
    • Method : With the presence of H+, electrolyte prepared with a glassy carbon anode can react with anisole to selectively form 4-iodoanisole .
    • Results : The yield of 4-iodoanisole was as high as 97% .
  • Synthesis of Tris(4-methoxyphenyl)phosphine
    • Field : Organic Synthesis
    • Application : 4-Bromoanisole forms a Grignard reagent, which reacts with phosphorus trichloride to give tris(4-methoxyphenyl)phosphine .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : The results or outcomes of this application are not provided in the source .

Future Directions

While specific future directions for 2-Bromo-4-iodoanisole are not available, research into similar compounds continues to be a vibrant field, with potential applications in various industries, including plastics, adhesives, and coatings, and potential biological activities, including anti-tumor and anti-inflammatory effects .

properties

IUPAC Name

2-bromo-4-iodo-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQMMXVWWSWNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391928
Record name 2-Bromo-4-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-iodoanisole

CAS RN

182056-39-9
Record name 2-Bromo-4-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-iodo-1-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
B Conway, E Crosbie, AR Kennedy… - Chemical …, 2012 - pubs.rsc.org
… Aluminium intermediate 2-int was subjected to an excess of N-bromosuccinimide to form 2-bromo-4-iodoanisole 3a in a 93% yield after purification by column chromatography. Dihalo …
Number of citations: 27 pubs.rsc.org
A Desaintjean, T Haupt, LJ Bole… - Angewandte Chemie …, 2021 - Wiley Online Library
… Building on these findings we next assessed the reactivities of iPrMgCl⋅LiCl (1 a) and nBu 2 Mg⋅2 LiOR (1 d) towards 2-bromo-4-iodoanisole (17, Scheme 5). For this substrate, Li-…
Number of citations: 20 onlinelibrary.wiley.com
Y Li, Z Wang, L Li, X Tian, F Shao, C Li - Angewandte Chemie, 2022 - Wiley Online Library
… With these considerations in mind, we began our investigation by exploring the nickel catalyzed cross-coupling of furanosyl acetate 4 with 2-bromo-4-iodoanisole (5) using TMSBr as …
Number of citations: 26 onlinelibrary.wiley.com
Y Monguchi, T Ichikawa, T Yamada… - The Chemical …, 2019 - Wiley Online Library
… MW-assisted continuous-flow Mizoroki-Heck reactions between acrylamide derivatives and 2-bromo-4-iodoanisole using Pd(OAc) 2 as a homogeneous catalyst in a one-inlet glass …
Number of citations: 34 onlinelibrary.wiley.com
CG Cruz - 2011 - library-archives.canada.ca
… This problem is solved by lowering the temperature of the reaction to 55 C and by limiting the ratio of 2-bromo-4-iodoanisole and bis(pinacolato)diboron to 1:1. Since it is known that …
Number of citations: 2 library-archives.canada.ca
M Munakata, S Ito - Chemistry Letters, 2023 - journal.csj.jp
… Bis(2-pyrenylphenyl)-substituted triazine derivative 1 was synthesized via a stepwise Suzuki–Miyaura coupling of 2-bromo-4-iodoanisole (Schemes S1 and S2). The maximum emission …
Number of citations: 2 www.journal.csj.jp
LJ Bole, E Hevia - Nature Synthesis, 2022 - nature.com
… Further support came by assessing the reactivity of 2-bromo-4-iodoanisole with s Bu 2 Mg·2LiOR′ (Fig. 4b) in toluene. Despite the fact that C–I bonds are remarkably more reactive …
Number of citations: 6 www.nature.com
EJ Linstad - 2018 - search.proquest.com
By developing protection schemes for drug-like amines, I have expanded the scope of diaryliodonium salt labeling chemistry. Diaryliodonium salts are well-known intermediates for the …
Number of citations: 2 search.proquest.com
A Hamze, A Giraud, S Messaoudi… - ChemMedChem …, 2009 - Wiley Online Library
… 5-(1-(3-Bromo-4-methoxyphenyl)vinyl)-1,2,3-trimethoxybenzene (2 f): Prepared as for 2 d from 3,4,5-trimethoxyacetophenone (105 mg; 0.5 mmol) and 2-bromo-4-iodoanisole (156 mg; …
Z Lv, H Liu, H Hao, FU Rahman, Y Zhang - European Journal of Medicinal …, 2023 - Elsevier
… Li et al. used furanosyl acetate and (hetero) aryl iodide 2-bromo-4-iodoanisole as model substrates, nickel(II) acetylacetonate as catalyst, TMSBr as Lewis acid, Zn was used as a …
Number of citations: 3 www.sciencedirect.com

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